

Introduction: The Significance of the Pyrrole Scaffold

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Acetyl-5-nitropyrrole

CAS No.: 32116-25-9

Cat. No.: B033464

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Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.^{[1][2]} Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the structure of numerous natural products, including heme and chlorophyll, and synthetic therapeutic agents.^{[3][4]} The functionalization of the pyrrole ring allows for the fine-tuning of a molecule's steric and electronic properties, making pyrrole derivatives a fertile ground for drug discovery.^[4] Among these, **2-Acetyl-5-nitropyrrole** stands out as a versatile synthetic intermediate. The presence of an acetyl group and a nitro group—both powerful electron-withdrawing moieties—at opposite ends of the ring creates a highly polarized and reactive molecule, opening avenues for diverse chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, spectroscopic profile, and applications for researchers engaged in drug development and synthetic chemistry.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. **2-Acetyl-5-nitropyrrole** is a solid at room temperature with a melting point of approximately 156°C.^[5] Its identity and purity are confirmed through a combination of spectroscopic methods.

Property	Value	Source
IUPAC Name	1-(5-nitro-1H-pyrrol-2-yl)ethanone	[6]
CAS Number	32116-25-9	[6][7]
Molecular Formula	C ₆ H ₆ N ₂ O ₃	[6][7]
Molecular Weight	154.12 g/mol	[6][7]
Appearance	Neat	[7]
Melting Point	156 °C	[5]
pKa	11.52 ± 0.50 (Predicted)	[5]

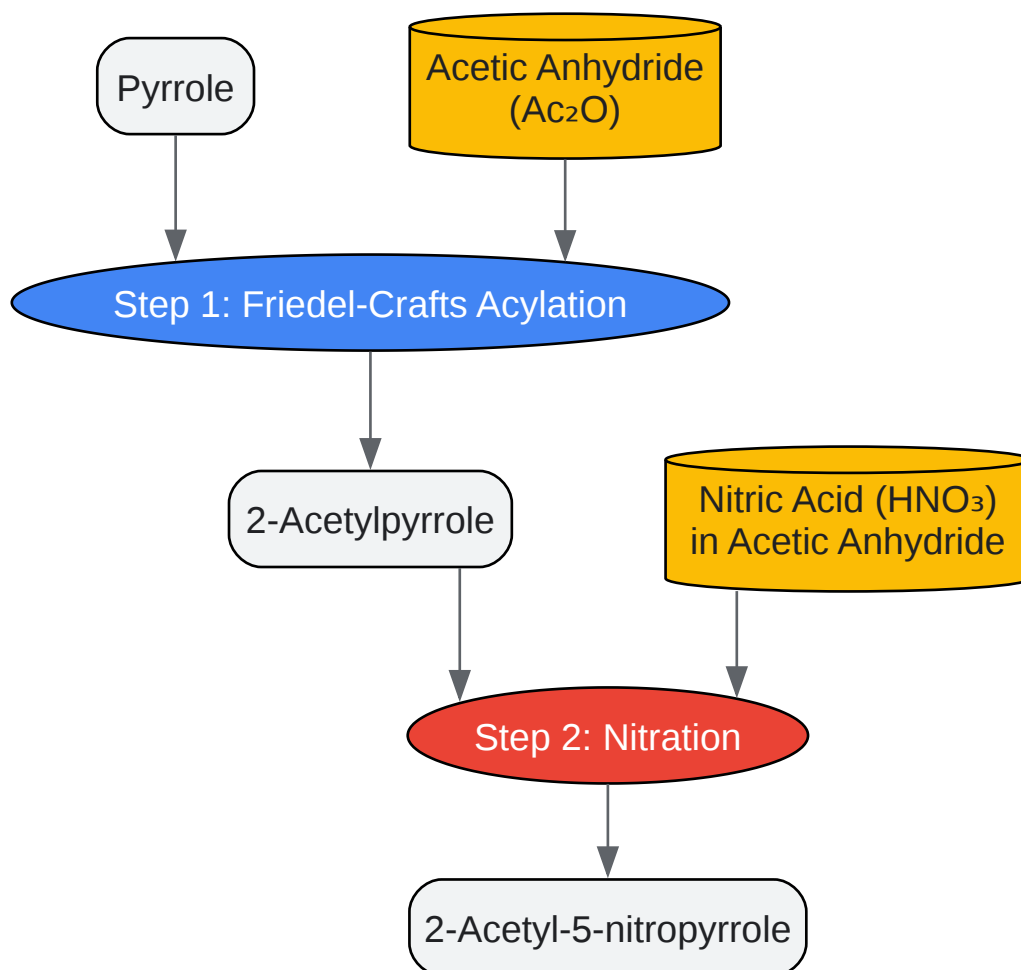
Table 1: Physicochemical Properties of **2-Acetyl-5-nitropyrrole**

Spectroscopy	Expected Key Features
^1H NMR	Two doublets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the pyrrole ring. A singlet in the aliphatic region (approx. 2.5 ppm) for the acetyl methyl protons. A broad singlet at high chemical shift (>10 ppm) for the N-H proton.
^{13}C NMR	A signal for the carbonyl carbon (~180-190 ppm). Signals for the four pyrrole ring carbons, with those bonded to the nitro and acetyl groups shifted downfield. A signal for the methyl carbon (~25-30 ppm).
FT-IR (cm^{-1})	Strong C=O stretch (~1650-1680 cm^{-1}). Asymmetric and symmetric N-O stretches for the nitro group (~1500-1550 cm^{-1} and ~1300-1350 cm^{-1}). N-H stretch (~3200-3400 cm^{-1}).
Mass Spec (EI)	Molecular ion peak (M^+) at $m/z = 154$. Fragments corresponding to the loss of CH_3 ($m/z = 139$) and CH_3CO ($m/z = 111$).

Table 2: Key Spectroscopic Data for Characterization

Synthesis of 2-Acetyl-5-nitropyrrole: A Two-Step Approach

The synthesis of **2-Acetyl-5-nitropyrrole** is most effectively achieved through a two-step process involving the Friedel-Crafts acylation of pyrrole followed by regioselective nitration. This strategy allows for controlled functionalization of the highly reactive pyrrole ring.



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Caption: Overall synthetic workflow for **2-Acetyl-5-nitropyrrole**.

Step 1: Friedel-Crafts Acylation of Pyrrole

The introduction of the acetyl group at the C-2 position is achieved via Friedel-Crafts acylation. Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic substitution, preferentially at the C-2 (α) position due to the superior resonance stabilization of the cationic intermediate compared to attack at the C-3 (β) position.[8]

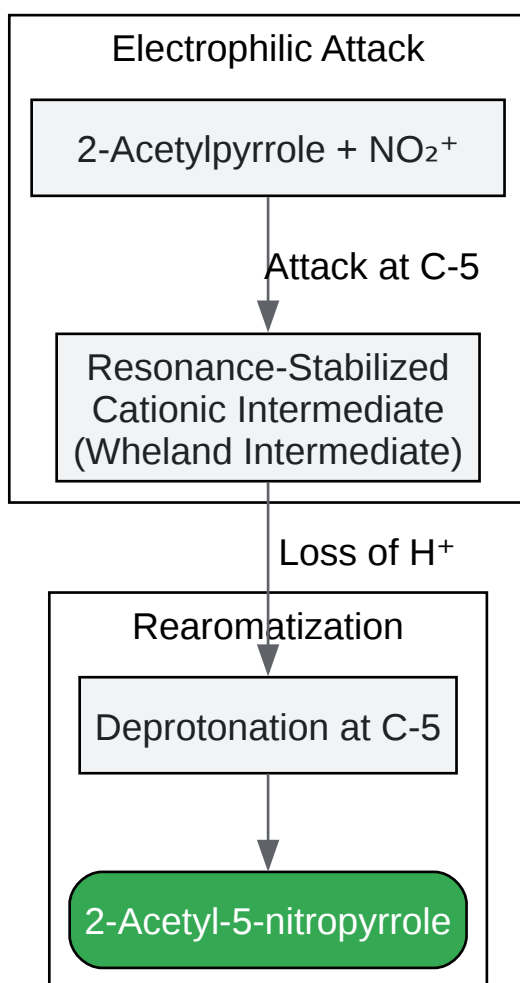
- Causality of Experimental Choice: Unlike benzene, the high reactivity of pyrrole means that harsh Lewis acid catalysts (like AlCl₃) and acyl halides can lead to polymerization and low yields.[9] Therefore, a milder acylating agent, acetic anhydride, is typically used, often at elevated temperatures without a catalyst, to afford 2-acetylpyrrole.[8]

Step 2: Regioselective Nitration of 2-Acetylpyrrole

The second step involves the nitration of the 2-acetylpyrrole intermediate.

- Causality of Experimental Choice: The pyrrole ring is notoriously sensitive to strong, acidic, and oxidizing conditions, such as the standard nitrating mixture of sulfuric and nitric acid, which causes degradation and polymerization.[2][10] To circumvent this, a much milder nitrating agent is required. A cold solution of nitric acid in acetic anhydride generates acetyl nitrate in situ, which serves as a gentle source of the nitronium ion (NO_2^+).[8][10][11]

The existing acetyl group at the C-2 position is an electron-withdrawing group, which deactivates the pyrrole ring slightly to prevent polysubstitution. More importantly, it acts as a director. Through resonance, it directs the incoming electrophile (NO_2^+) primarily to the C-5 position, leading to the desired product with high regioselectivity.



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